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Abstract
Lysine Acetyltransferase 5 (KAT5), also known as Tip60, is a critical enzyme involved in a

myriad of cellular processes, including transcriptional regulation, DNA damage repair, and cell

signaling.[1] Its dysregulation is implicated in various diseases, most notably cancer. NU9056
has emerged as a potent and selective small-molecule inhibitor of KAT5, making it an

invaluable tool for studying the biological functions of this enzyme and a promising lead

compound for therapeutic development. This technical guide provides a comprehensive

overview of NU9056, including its biochemical and cellular activities, its mechanism of action,

and detailed experimental protocols for its use in research.

Introduction to KAT5 (Tip60)
KAT5 is a member of the MYST family of histone acetyltransferases (HATs), characterized by a

highly conserved MYST domain that contains a zinc finger and an acetyl-CoA binding motif.[2]

[3] It plays a pivotal role in chromatin remodeling by acetylating histone H4 at multiple lysine

residues, as well as histones H2A and H3.[4][5] This acetylation neutralizes the positive charge

of histones, leading to a more open chromatin structure that facilitates gene transcription.[6][7]

Beyond its role in histone modification, KAT5 acetylates a variety of non-histone proteins,

thereby modulating their function. Key substrates include p53, ATM, and the androgen receptor,

highlighting KAT5's involvement in DNA damage response and hormone signaling.[1][2] In the
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context of cancer, particularly prostate cancer, KAT5 is often overexpressed and acts as a co-

activator for the androgen receptor.[1][8]

NU9056: A Selective KAT5 Inhibitor
NU9056, chemically identified as 1,2-bis(isothiazol-5-yl)disulfane, is a cell-permeable disulfane

compound that acts as a potent and selective inhibitor of KAT5.[1][9] It was identified through

high-throughput screening as an isothiazole derivative with significant inhibitory activity against

KAT5.[1][8]

Biochemical Activity and Selectivity
In vitro enzymatic assays have demonstrated that NU9056 is a highly effective inhibitor of

KAT5. The inhibitory activity of NU9056 against various histone acetyltransferases is

summarized in the table below.

Enzyme IC50 (µM) Selectivity vs. KAT5

KAT5 (Tip60) < 2[10] -

p300 60[10] >30-fold

PCAF 36[10] >18-fold

GCN5 > 100[10] >50-fold

Table 1: Biochemical activity and selectivity of NU9056 against various histone

acetyltransferases.

Cellular Activity
NU9056 exhibits a range of effects in cellular models, primarily through the inhibition of KAT5's

acetyltransferase activity. These effects are particularly pronounced in cancer cell lines.
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Cell Line Assay Endpoint Result Reference

Prostate Cancer

(LNCaP, PC3,

etc.)

Proliferation GI50 8-27 µM [1][8][11]

Prostate Cancer

(LNCaP)
Apoptosis

Caspase 3/9

Activation

Time and

concentration-

dependent

increase

[1][8][11][12]

Prostate Cancer

(LNCaP)

Histone

Acetylation
Western Blot

Decreased

H3K14, H4K8,

H4K16

acetylation

[6][12][13]

Prostate Cancer

(LNCaP)
Protein Levels Western Blot

Decreased

Androgen

Receptor, PSA,

p53, p21

[1][6][8][11]

Anaplastic

Thyroid

Carcinoma

(8505C, CAL-62)

Cell Viability CCK8 Assay

Concentration-

dependent

inhibition

[9]

Anaplastic

Thyroid

Carcinoma

(8505C, CAL-62)

Migration/Invasio

n
Transwell Assay

Dose-dependent

inhibition
[9]

Table 2: Summary of the cellular activities of NU9056 in various cancer cell lines.

Mechanism of Action and Signaling Pathways
NU9056 exerts its biological effects by directly inhibiting the enzymatic activity of KAT5. This

leads to a reduction in the acetylation of both histone and non-histone substrates, which in turn

modulates multiple downstream signaling pathways.
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Inhibition of Histone Acetylation
By inhibiting KAT5, NU9056 leads to a decrease in the acetylation of key histone residues,

including H3K14, H4K8, and H4K16.[12][13] This results in a more condensed chromatin state,

leading to the repression of genes regulated by KAT5.

Modulation of Key Signaling Pathways
KAT5 plays a crucial role in the DNA damage response (DDR) by acetylating and activating

ATM (Ataxia Telangiectasia Mutated) kinase.[2] Pre-treatment of cells with NU9056 has been

shown to inhibit the phosphorylation of ATM in response to ionizing radiation, indicating a

blockade of the DDR pathway.[1][8] This suggests that NU9056 could potentially be used as a

sensitizer to radiation therapy in cancer treatment.

Ionizing Radiation DNA Damage

KAT5

activates

ATMacetylates

NU9056 inhibits

pATM (active)activates Downstream DDR

Click to download full resolution via product page

NU9056 blocks the DNA damage response pathway.

In several cancer cell lines, treatment with NU9056 leads to the induction of apoptosis.[14] This

is mediated through the activation of the intrinsic apoptotic pathway, as evidenced by the

activation of caspase-9 and the executioner caspase-3.[1][8][11][12] The pro-apoptotic effects

of NU9056 are likely a consequence of its impact on p53 and other cell cycle regulators.
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NU9056 induces apoptosis via caspase activation.

In prostate cancer, KAT5 functions as a co-activator of the androgen receptor (AR) through

direct acetylation.[1] By inhibiting KAT5, NU9056 leads to a decrease in AR protein levels and

its downstream target, prostate-specific antigen (PSA).[1][6][8] This makes NU9056 a

particularly interesting compound for the study and potential treatment of prostate cancer.

A recent study has elucidated a novel mechanism of action for NU9056 in anaplastic thyroid

carcinoma (ATC).[9] In this context, NU9056 was found to shorten the half-life of the
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oncoprotein c-Myc, leading to its downregulation. This, in turn, suppresses the expression of

miR-202, a microRNA implicated in ATC progression.[9]
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NU9056 downregulates c-Myc and miR-202 in ATC.

Experimental Protocols
The following are detailed methodologies for key experiments involving NU9056.

In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from the methods used to characterize NU9056's inhibitory activity.[8]

[11]

Objective: To determine the IC50 of NU9056 against KAT5 and other HATs.
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Materials:

Recombinant KAT5 (or other HAT) enzyme

Histone H3 or H4 substrate

[3H]-Acetyl Coenzyme A

HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Scintillation fluid

96-well filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of NU9056 in DMSO. The final DMSO concentration in the assay

should be kept below 1%.

In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone

substrate.

Add the diluted NU9056 or DMSO (vehicle control) to the appropriate wells.

Initiate the reaction by adding [3H]-Acetyl Coenzyme A.

Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).

Transfer the reaction mixture to a 96-well filter plate and wash several times with 10% TCA

to remove unincorporated [3H]-Acetyl Coenzyme A.

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of NU9056 and determine the IC50

value using non-linear regression analysis.
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Cellular Proliferation Assay (Sulforhodamine B Assay)
Objective: To assess the effect of NU9056 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., LNCaP, PC3)

Complete cell culture medium

NU9056

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

10% Trichloroacetic acid (TCA)

10 mM Tris base solution

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with various concentrations of NU9056 for the desired duration (e.g., 72

hours).

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating for 1 hour

at 4°C.

Wash the plates five times with water and allow them to air dry.

Stain the cells by adding 100 µL of SRB solution to each well and incubating for 15 minutes

at room temperature.

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air

dry.
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Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

Measure the absorbance at 510 nm using a plate reader.

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis for Protein Acetylation and
Expression
Objective: To determine the effect of NU9056 on the acetylation of histones and the expression

levels of key proteins.

Materials:

Cells treated with NU9056

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-KAT5, anti-p53, anti-AR, anti-

GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Western blotting transfer system

Procedure:

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA or

Bradford assay.

Denature the protein lysates by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using an ECL substrate and an imaging system.

Quantify the band intensities using image analysis software and normalize to a loading

control (e.g., GAPDH).

In Vitro Analysis Cellular Analysis
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NU9056
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A typical experimental workflow for characterizing NU9056.
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Conclusion
NU9056 is a valuable and highly selective inhibitor of KAT5 that has proven instrumental in

elucidating the diverse roles of this acetyltransferase in cellular physiology and disease. Its

ability to modulate key signaling pathways involved in cancer progression, such as the DNA

damage response, apoptosis, and androgen receptor signaling, underscores its potential as a

therapeutic agent. This technical guide provides a solid foundation for researchers and drug

development professionals to effectively utilize NU9056 in their studies and to further explore

the therapeutic targeting of KAT5.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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